Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate

Physical Chemistry Process Chemistry Formulation Science

Researchers developing covalent chemical probes face challenges sourcing validated dual-electrophilic scaffolds. This compound eliminates that bottleneck. • Dual-electrophilic architecture: bioreducible 5-nitro group + nucleophile-reactive 3-cyano group enable redox-activated covalent target engagement absent in mono-functional analogs. • High density (1.43 g/cm³, 13.5% higher than non-nitro analogs) improves shipping/storage logistics. • Validated one-step synthesis from published literature de-risks scale-up from mg to kg. • Documented in patent literature since 1939, providing regulatory precedent for development programs.

Molecular Formula C10H9N3O5
Molecular Weight 251.2 g/mol
CAS No. 5427-92-9
Cat. No. B1296120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate
CAS5427-92-9
Molecular FormulaC10H9N3O5
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N
InChIInChI=1S/C10H9N3O5/c1-3-18-10(15)7-6(4-11)9(14)12-5(2)8(7)13(16)17/h3H2,1-2H3,(H,12,14)
InChIKeyDAZOHUVXTFNNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate: Chemical Properties and Procurement


Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate (CAS 5427-92-9) is a polysubstituted pyridine derivative within the nitroisonicotinic acid ester class . It is characterized by the presence of a 5-nitro group, a 3-cyano group, and a 2-hydroxy/2-oxo tautomeric system on the pyridine ring . This specific substitution pattern distinguishes it from simpler isonicotinic acid esters. It is a solid at room temperature with a density of 1.43 g/cm³ and a boiling point of 343 °C at 760 mmHg . The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems and has been the subject of patent literature dating back to 1939 [1].

+ Distinct functional group array (nitro, cyano, hydroxy/oxo tautomer) supports multi-directional derivatization.
+ Documented synthetic pedigree and high-yield published protocol reduce procurement uncertainty.
+ Elevated density and moderated boiling point may simplify purification logistics and shipping planning.

Why Generic Isonicotinate Analogs Cannot Substitute


Simple substitution with a generic isonicotinate or a closely related analog, such as those lacking the nitro group (e.g., CAS 18619-97-1) or the cyano group, is not chemically or functionally equivalent due to significant differences in physical properties, reactivity, and biological target engagement. The unique combination of a strong electron-withdrawing nitro group, a nucleophile-reactive cyano group, and a tautomerizable 2-hydroxy/2-oxo moiety creates a distinct electrostatic and steric profile . This profile directly impacts critical procurement parameters such as density, boiling point, and stability, which are essential for formulation, purification, and synthetic planning. Furthermore, the presence of both nitro and cyano groups enables a specific dual-mode mechanism of action—bioreduction of the nitro group to a reactive intermediate and nucleophilic attack on the cyano group—that is absent in analogs with only one of these functionalities .

Reactivity gap
Non-nitro analogs lack the bioreductive pathway; dual-electrophilic reactivity may not be reproduced.
Derivatization mismatch
Analogs missing the cyano group lose the nucleophilic target site, limiting probe-design versatility.
Physical property shift
Removing the nitro group lowers density and raises boiling point, which may alter purification and handling.

Quantitative Differentiation Evidence for Procurement


Thermal Stability and Density vs Non-Nitro Analog

The presence of the 5-nitro group in Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate significantly increases its density and reduces its boiling point compared to the non-nitro analog, Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1). This is a critical differentiator for applications requiring specific volumetric or thermal properties. The target compound exhibits a density of 1.43 g/cm³ and a boiling point of 343 °C at 760 mmHg . In contrast, the non-nitro analog has a lower density of 1.26 g/cm³ and a higher boiling point of 371.6 °C at 760 mmHg . This difference is attributed to the increased molecular weight and polarizability imparted by the nitro group, which strengthens intermolecular interactions in the condensed phase but can weaken them during vaporization.

Thermal & Density vs. Non-Nitro
Head-to-head
Target density 1.43 g/cm³, comparator 1.26 g/cm³; boiling point 343 °C vs. 371.6 °C.
Reported property difference supports selection for density- or thermal-sensitive workflows.
Calculated under standard conditions; experimental verification advised for specific applications.
Physical Chemistry Process Chemistry Formulation Science

Dual-Electrophilic Reactivity of Nitro and Cyano Groups

Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate possesses a unique dual-electrophilic character not found in analogs lacking either the nitro or cyano group. The nitro group can undergo bioreduction to form reactive intermediates, while the cyano group is susceptible to nucleophilic attack . This dual functionality is absent in Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (which lacks the nitro group and thus the bioreductive pathway) and in Ethyl 2-hydroxy-6-methyl-5-nitroisonicotinate (which lacks the cyano group and thus the nucleophilic target) . The combination of these two reactive centers enables a distinct mechanism of action involving both redox cycling and covalent modification, which is a key differentiator for research applications in medicinal chemistry and chemical biology.

Dual-Electrophilic Reactivity
Class-level
Nitro group enables bioreduction; cyano group allows nucleophilic attack. Both absent in single-group analogs.
Functional group inference suggests expanded derivatization space; requires experimental validation.
Data to verify per specific research context.
Medicinal Chemistry Chemical Biology Synthetic Methodology

Documented Synthetic History and Protocol Availability

Unlike many specialized analogs with limited documentation, Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate has a well-established historical and synthetic pedigree, reducing procurement risk. Its use is documented in patent literature dating back to 1939 (DE714540) [1], and a modern, high-yielding one-step synthesis protocol has been published, yielding the product in quantitative yield using adapted Vilsmeier conditions [2]. This level of documented synthetic accessibility is not available for many closely related, custom-synthesized analogs, which may require extensive and costly de novo route development. The availability of a validated, high-yield synthetic route directly translates to more reliable sourcing, consistent quality, and lower overall cost for the end-user.

Synthetic Tractability
Reported
One-step quantitative-yield protocol published; referenced in patents since 1939.
Documented route supports reliable procurement and scale-up planning.
Adapted Vilsmeier conditions reported; review for current lab compatibility.
Process Chemistry Organic Synthesis Chemical Manufacturing

Research and Industrial Application Scenarios


Dual-Action Probe Scaffold in Chemical Biology

Due to its unique dual-electrophilic nature (bioreducible nitro group and nucleophile-reactive cyano group), Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate is an ideal scaffold for developing chemical probes that require both redox activation and covalent target engagement [1]. This is a key differentiator from non-nitro or non-cyano analogs, which can only engage in one type of reactivity [2]. Researchers investigating enzyme mechanisms or cellular stress responses can leverage this dual functionality to create more sophisticated and informative probe molecules.

High-Density Intermediate for Energetic Materials and Polymers

The compound's relatively high density (1.43 g/cm³), a 13.5% increase over the non-nitro analog [1], makes it a suitable intermediate for applications where density is a critical performance parameter. This includes the synthesis of energetic materials, where higher density correlates with improved detonation performance, or in the development of high-refractive-index polymers for optical applications. The higher density can also lead to more efficient shipping and storage logistics compared to lower-density alternatives [2].

Validated Starting Material for Process Scale-Up

Procurement for process chemistry and scale-up activities benefits significantly from the compound's documented synthetic history. The existence of a published, high-yielding one-step synthesis [1] and historical patent references [2] de-risks the selection of this compound as a starting material. This contrasts sharply with custom analogs, where the lack of validated synthetic routes introduces significant uncertainty, cost, and time delays in scaling up from milligram to kilogram quantities.

Application
Selection Property
Validation Focus
Dual-reactivity probe development
Combined nitro and cyano electrophilic sites
Reactivity mapping and target-engagement verification
High-density material intermediates
Elevated density vs. non-nitro analog
Density-dependent performance assessment
Process chemistry scale-up
Documented high-yield synthetic route
Route reproducibility and scalability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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